5-(3,4-Dimethylphenyl)piperazin-2-one 5-(3,4-Dimethylphenyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17665161
InChI: InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

5-(3,4-Dimethylphenyl)piperazin-2-one

CAS No.:

Cat. No.: VC17665161

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Dimethylphenyl)piperazin-2-one -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 5-(3,4-dimethylphenyl)piperazin-2-one
Standard InChI InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)
Standard InChI Key UFLFPYJMYFSCME-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2CNC(=O)CN2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(3,4-Dimethylphenyl)piperazin-2-one features a piperazin-2-one core, a lactam derivative of piperazine, with a 3,4-dimethylphenyl group attached at the fifth position. The piperazin-2-one moiety consists of a six-membered ring containing two nitrogen atoms, one of which is part of a ketone group (Figure 1). The 3,4-dimethylphenyl substituent introduces steric and electronic effects that influence the compound’s solubility, stability, and receptor-binding affinity .

Key structural attributes:

  • Molecular formula: C₁₂H₁₆N₂O

  • Molecular weight: 204.27 g/mol

  • IUPAC name: 5-(3,4-Dimethylphenyl)piperazin-2-one

The dimethyl groups at the 3- and 4-positions of the phenyl ring enhance lipophilicity, potentially improving blood-brain barrier permeability compared to unsubstituted phenyl analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-(3,4-Dimethylphenyl)piperazin-2-one can be inferred from methods used for analogous piperazine derivatives. A common approach involves nucleophilic substitution reactions between halogenated intermediates and piperazine precursors .

Representative synthesis protocol:

  • Intermediate preparation: 3,4-Dimethylbenzyl bromide is reacted with piperazin-2-one under basic conditions (e.g., K₂CO₃ or Na₂CO₃) in a polar aprotic solvent like acetonitrile .

  • Coupling reaction: The reaction proceeds via an SN2 mechanism, with the benzyl bromide displacing a hydrogen atom on the piperazine ring .

  • Purification: Crude products are isolated via column chromatography using dichloromethane or chloroform as eluents .

Example reaction:

3,4-Dimethylbenzyl bromide+Piperazin-2-oneK2CO3,CH3CN5-(3,4-Dimethylphenyl)piperazin-2-one\text{3,4-Dimethylbenzyl bromide} + \text{Piperazin-2-one} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{5-(3,4-Dimethylphenyl)piperazin-2-one}

Spectroscopic Characterization

Data from related compounds suggest the following spectral features:

  • IR spectroscopy: A strong absorption band near 1640–1680 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Signals for the dimethylphenyl group appear as singlets at δ 2.25–2.30 ppm (6H, CH₃), while piperazine protons resonate at δ 3.40–3.70 ppm .

  • Mass spectrometry: A molecular ion peak at m/z 204.27 (M⁺) .

CompoundSubstituentPredicted Activity
5-(3,4-Dimethylphenyl)piperazin-2-one3,4-DimethylphenylCNS modulation, antimicrobial
5-(4-Chlorophenyl)piperazin-2-one4-ChlorophenylAntipsychotic
5-(2-Pyridyl)piperazin-2-one2-PyridylAnticancer (PARP inhibition)

Data extrapolated from .

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s balance of lipophilicity and hydrogen-bonding capacity (from the ketone group) makes it a candidate for:

  • Antidepressants: Via 5-HT₁A receptor partial agonism .

  • Antimicrobial agents: Disruption of bacterial cell wall synthesis .

Future Research Directions

Priority Areas

  • In vitro screening: Evaluate affinity for serotonin and dopamine receptors.

  • ADMET profiling: Assess absorption, distribution, and metabolic stability.

  • Structural optimization: Introduce polar groups to modulate solubility.

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